2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy-
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Overview
Description
2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- is a chemical compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- can be achieved through a chemo-enzymatic pathway. One method involves starting from sinapic acid, a naturally occurring compound found in plants like mustard and rapeseed. The process includes a one-pot two-step chemo-enzymatic pathway that converts sinapic acid into 6-hydroxy-5,7-dimethoxy-2-naphthoic acid . This method is considered sustainable and efficient, utilizing simple filtration as a purification step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the chemo-enzymatic synthesis mentioned above provides a scalable approach. The use of biocatalysis and green chemistry principles ensures that the process is environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antioxidant properties make it valuable in studying oxidative stress and related biological processes.
Medicine: Its potential therapeutic effects are being explored, particularly in the context of anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- involves its interaction with various molecular targets and pathways. Its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage. The compound may also inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Syringaldehyde: 3,5-Dimethoxy-4-hydroxybenzaldehyde, known for its antioxidant and antimicrobial properties.
2-Naphthalenecarboxylic acid: A simpler analog without the hydroxy and methoxy groups, used in various chemical applications.
Uniqueness
2-Naphthalenecarboxylic acid, 6-hydroxy-5,7-dimethoxy- stands out due to its specific functional groups, which confer unique chemical properties
Properties
CAS No. |
23204-42-4 |
---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
6-hydroxy-5,7-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O5/c1-17-10-6-8-5-7(13(15)16)3-4-9(8)12(18-2)11(10)14/h3-6,14H,1-2H3,(H,15,16) |
InChI Key |
VVDSTIJVPBCANN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=CC(=CC2=C1)C(=O)O)OC)O |
Origin of Product |
United States |
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